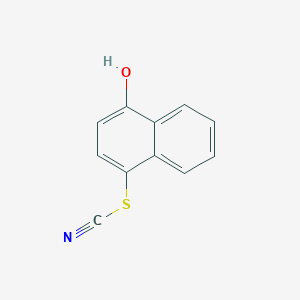![molecular formula C25H16Cl6N2S3 B14732428 3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine CAS No. 5563-38-2](/img/structure/B14732428.png)
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine is a chemical compound with the molecular formula C25H16Cl6N2S3 and a molecular weight of 653.331 g/mol This compound is characterized by the presence of three 3,4-dichlorobenzyl groups attached to a pyridazine ring through sulfanyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3,4,5-tris(mercaptomethyl)pyridazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiols using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of 3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Disrupting Cell Membranes: Interacting with and disrupting the integrity of cell membranes, leading to cell death.
Inducing Apoptosis: Triggering programmed cell death pathways in cancer cells, thereby inhibiting their growth and proliferation.
類似化合物との比較
3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine can be compared with other similar compounds, such as:
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine: This compound has a similar structure but with one less sulfanyl group, which may result in different chemical and biological properties.
3,4,5-Tris[(3-fluorobenzyl)sulfanyl]pyridazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
5563-38-2 |
|---|---|
分子式 |
C25H16Cl6N2S3 |
分子量 |
653.3 g/mol |
IUPAC名 |
3,4,5-tris[(3,4-dichlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H16Cl6N2S3/c26-17-4-1-14(7-20(17)29)11-34-23-10-32-33-25(36-13-16-3-6-19(28)22(31)9-16)24(23)35-12-15-2-5-18(27)21(30)8-15/h1-10H,11-13H2 |
InChIキー |
BZMNNBSRGLREPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CSC2=CN=NC(=C2SCC3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)

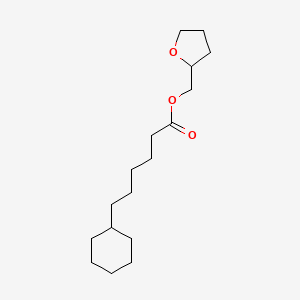

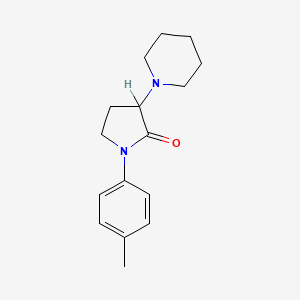

![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
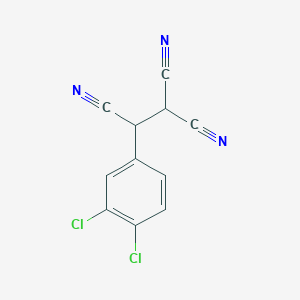
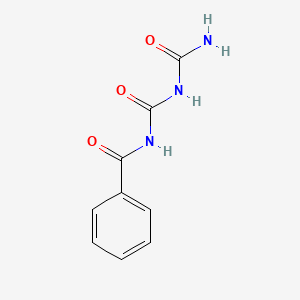
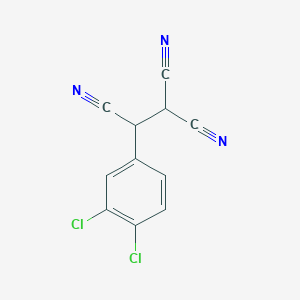
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
